4-Bromo-1-(2-(2-methyl-1h-imidazol-1-yl)ethyl)-1h-pyrazol-3-amine
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Overview
Description
4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine is a heterocyclic compound that features both imidazole and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, followed by subsequent functionalization.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with 1,3-diketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the rings.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrazole ring .
Scientific Research Applications
4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural properties and biological activity.
Biological Research: It is used in studies investigating the mechanisms of action of various enzymes and receptors.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with similar structural features.
2-Bromo-1-methyl-1H-imidazole: Another brominated imidazole compound with different substitution patterns.
4-Bromo-1-methyl-1H-imidazole-5-carboxaldehyde: A compound with a similar brominated imidazole ring but different functional groups.
Uniqueness
4-Bromo-1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1H-pyrazol-3-amine is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for a broader range of interactions with molecular targets, making it a versatile compound in scientific research .
Properties
Molecular Formula |
C9H12BrN5 |
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Molecular Weight |
270.13 g/mol |
IUPAC Name |
4-bromo-1-[2-(2-methylimidazol-1-yl)ethyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H12BrN5/c1-7-12-2-3-14(7)4-5-15-6-8(10)9(11)13-15/h2-3,6H,4-5H2,1H3,(H2,11,13) |
InChI Key |
YZFASXYYQUEEIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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